Fgfr3-IN-5

Description

Properties

Molecular Formula |

C24H24FN7O3 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

6-[1-[1-(3-fluoro-1-prop-2-enoylazetidine-3-carbonyl)piperidin-4-yl]pyrazol-4-yl]-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C24H24FN7O3/c1-3-21(33)30-14-24(25,15-30)23(34)29-6-4-19(5-7-29)31-13-18(11-27-31)16-8-20(35-2)22-17(9-26)10-28-32(22)12-16/h3,8,10-13,19H,1,4-7,14-15H2,2H3 |

InChI Key |

GUEZCEZQFMVREH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CN2C1=C(C=N2)C#N)C3=CN(N=C3)C4CCN(CC4)C(=O)C5(CN(C5)C(=O)C=C)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Fgfr3-IN-5: A Potent and Selective FGFR3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Fgfr3-IN-5, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 6-(1-{1-[3-fluoro-1-(prop-2-enoyl)azetidin-3-yl]carbonyl}piperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile . Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2446664-72-6 |

| Molecular Formula | C24H24FN7O3 |

| Molecular Weight | 477.49 g/mol |

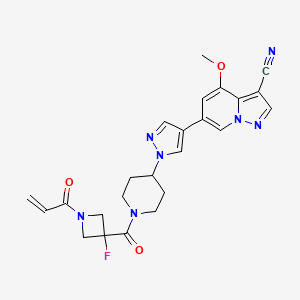

A 2D representation of the chemical structure is provided below, generated from its IUPAC name.

Caption: 2D Chemical Structure of this compound.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched scientific literature or patents, a plausible synthetic route can be proposed based on the synthesis of structurally similar compounds. The synthesis would likely involve a multi-step process culminating in the coupling of the three main heterocyclic fragments: the pyrazolo[1,5-a]pyridine core, the piperidine linker, and the functionalized azetidine moiety.

A generalized, hypothetical workflow for the synthesis is presented below.

Fgfr3-IN-5 molecular formula and weight

An In-depth Technical Guide to Fgfr3-IN-5

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a member of the fibroblast growth factor receptor family of tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of FGFR3 signaling, often due to mutations leading to constitutive activation, is implicated in various developmental disorders and cancers, including bladder cancer and glioblastoma.[1][2][3] this compound is a potent and selective inhibitor of FGFR3, making it a valuable tool for cancer research.[4] This guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental evaluation of this compound.

Physicochemical Properties

This compound is a small molecule inhibitor with the following properties:

| Property | Value | Reference |

| Molecular Formula | C24H24FN7O3 | [2][5] |

| Molecular Weight | 477.49 g/mol | [2][5] |

| CAS Number | 2446664-72-6 | [2][5] |

| Appearance | White to off-white solid | [2] |

Mechanism of Action and FGFR3 Signaling Pathway

This compound functions as a selective inhibitor of the FGFR3 tyrosine kinase. The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK/STAT pathways, which are crucial for cell growth and survival.[3][6][7] this compound presumably binds to the ATP-binding pocket of the FGFR3 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Biological Activity and Selectivity

This compound has been demonstrated to be a highly potent inhibitor of FGFR3 with selectivity over other FGFR family members. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | IC50 (nM) | Cell Line / Assay | Reference |

| FGFR3 | 3 | Biochemical Assay | [4] |

| FGFR2 | 44 | Biochemical Assay | [4] |

| FGFR1 | 289 | Biochemical Assay | [4] |

| FGFR3 | 8 | HEK-293 Cells | [4] |

| FGFR1 | 59 | HEK-293 Cells | [4] |

Experimental Protocols

The following are generalized protocols for determining the IC50 value of this compound.

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 value of an inhibitor.

Biochemical Kinase Assay (e.g., LanthaScreen™)

This protocol is a generalized method for determining the IC50 of an inhibitor in a biochemical assay.

Materials:

-

Recombinant FGFR3 kinase

-

Fluorescently labeled peptide substrate

-

Europium-labeled anti-phosphopeptide antibody

-

ATP

-

This compound

-

Assay buffer

-

384-well microplates

Procedure:

-

Kinase Concentration Optimization: Determine the optimal concentration of FGFR3 kinase required to produce a significant signal change (EC80) in the presence of a high ATP concentration (e.g., 1 mM).

-

ATP Km Determination: Using the optimized kinase concentration, perform the assay with a serial dilution of ATP to determine the apparent Michaelis constant (Km) for ATP.

-

Inhibitor IC50 Determination: a. Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). b. In a 384-well plate, add the FGFR3 kinase at its optimized concentration (determined in step 1, adjusted for the ATP Km). c. Add the this compound dilutions to the wells. d. Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at the determined Km concentration). e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and detect the signal by adding a solution containing EDTA and the Eu-labeled antibody. g. After another incubation period, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

Data Analysis: a. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cell lines that are dependent on FGFR3 signaling.

Materials:

-

Cancer cell line with known FGFR3 activation (e.g., a bladder cancer cell line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent solution)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Plating: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize and resuspend the cells in fresh medium. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Inhibitor Treatment: a. Prepare a serial dilution of this compound in cell culture medium. b. Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. c. Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. b. Carefully remove the medium containing MTT. c. Add a solubilization buffer to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Data Analysis: a. Measure the absorbance of each well at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. uniprot.org [uniprot.org]

- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 3. FGFR3 - My Cancer Genome [mycancergenome.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reactome | Signaling by FGFR3 [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Fgfr3-IN-5: A Technical Guide to its Mechanism of Action on FGFR3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of Fgfr3-IN-5, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). The document provides a comprehensive overview of its inhibitory effects on FGFR3 phosphorylation, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of FGFR3 Kinase Activity

This compound exerts its biological effect through the direct inhibition of the enzymatic activity of the FGFR3 tyrosine kinase. As a selective inhibitor, it demonstrates a higher potency for FGFR3 compared to other members of the FGFR family, namely FGFR1 and FGFR2. This selectivity is crucial for minimizing off-target effects in therapeutic applications. The primary mechanism involves this compound binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates. This action effectively blocks the autophosphorylation of the FGFR3 receptor, a critical step in the activation of its downstream signaling cascades.

In a cellular context, this compound has been shown to inhibit the phosphorylation of FGFR3 in HEK-293 cells, demonstrating its cell permeability and ability to engage its target within a biological system.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for FGFR3.

| Assay Type | Target | IC50 (nM) |

| Biochemical Kinase Assay | FGFR3 | 3 |

| FGFR2 | 44 | |

| FGFR1 | 289 | |

| Cellular Phosphorylation Assay (HEK-293 cells) | FGFR3 | 8 |

| FGFR1 | 59 |

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize the activity of FGFR3 inhibitors like this compound.

Biochemical Kinase Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase enzyme, such as the ADP-Glo™ Kinase Assay.[1]

Objective: To determine the IC50 value of this compound against purified recombinant FGFR3 kinase.

Materials:

-

Recombinant human FGFR3 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (or other test inhibitor)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[1]

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well assay plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in Kinase Buffer.

-

Add 1 µL of the diluted inhibitor or 5% DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant FGFR3 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the FGFR3 enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular FGFR3 Phosphorylation Assay (Representative Protocol)

This protocol outlines a general procedure for measuring the inhibition of FGFR3 autophosphorylation in a cellular context using a Western blot-based method.[2]

Objective: To determine the cellular potency (IC50) of this compound in inhibiting FGFR3 phosphorylation in a cell line overexpressing FGFR3.

Materials:

-

HEK-293 cells (or another suitable cell line) transfected with an expression vector for human FGFR3.

-

Cell culture medium and supplements.

-

This compound (or other test inhibitor).

-

Fibroblast Growth Factor (FGF) ligand (e.g., FGF1 or FGF2) for stimulating the receptor.

-

Serum-free medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-FGFR (pY653/654) and anti-total-FGFR3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

Procedure:

-

Seed FGFR3-expressing HEK-293 cells in culture plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours to reduce basal receptor activation.

-

Treat the cells with a serial dilution of this compound for 1 hour.

-

Stimulate the cells with a pre-determined concentration of an appropriate FGF ligand for a short period (e.g., 15 minutes) to induce FGFR3 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-FGFR3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total FGFR3 to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of phosphorylated FGFR3 to total FGFR3.

-

The cellular IC50 is determined by plotting the normalized phospho-FGFR3 signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams provide a clear understanding of the biological context and experimental procedures.

Caption: FGFR3 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for a Biochemical FGFR3 Kinase Assay.

Caption: Workflow for a Cellular FGFR3 Phosphorylation Assay.

References

The Discovery and Development of Fgfr3-IN-5: A Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Fgfr3-IN-5, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document details the compound's biochemical and cellular activity, the underlying signaling pathways, and the experimental methodologies employed in its characterization.

Introduction to FGFR3 and Its Role in Disease

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR3 signaling, often due to activating mutations or gene fusions, is a known driver in various cancers, including bladder cancer, and is also associated with skeletal dysplasias like achondroplasia.[2] The development of selective FGFR3 inhibitors is therefore a promising therapeutic strategy for these conditions.

Discovery of this compound

This compound, also referred to as compound 37, was identified as a potent and selective inhibitor of FGFR3. While the specific discovery process is not publicly detailed, it likely emerged from a screening campaign followed by structure-activity relationship (SAR) optimization to achieve high potency and selectivity for FGFR3 over other FGFR family members.

Chemical Structure

The exact chemical structure of this compound is not publicly disclosed in the available resources.

Biochemical and Cellular Activity

This compound demonstrates high potency against FGFR3 with significant selectivity over other FGFR isoforms.

Data Presentation

| Target | IC50 (nM) |

| FGFR3 | 3 |

| FGFR2 | 44 |

| FGFR1 | 289 |

| Cellular Assay | Cell Line | IC50 (nM) |

| FGFR3 Phosphorylation | HEK-293 | 8 |

| FGFR1 Phosphorylation | HEK-293 | 59 |

Signaling Pathways

FGFR3 Signaling Pathway

Activation of FGFR3 by its fibroblast growth factor (FGF) ligands leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR1, FGFR2, and FGFR3 kinases.

Methodology:

-

Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.

-

The assay is performed in a 384-well plate format.

-

A solution of this compound is serially diluted in DMSO.

-

The kinase, a peptide substrate, and ATP are incubated with varying concentrations of the inhibitor.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular FGFR Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit FGFR phosphorylation in a cellular context.

Methodology:

-

HEK-293 cells are cultured to sub-confluency in appropriate media.

-

Cells are serum-starved overnight to reduce basal receptor phosphorylation.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Cells are then stimulated with a recombinant FGF ligand to induce FGFR phosphorylation.

-

Following stimulation, cells are lysed, and protein concentration is determined.

-

Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated FGFR and total FGFR.

-

A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

-

The band intensities are quantified, and the ratio of phosphorylated to total FGFR is calculated.

-

IC50 values are determined from the dose-response curve.

Experimental Workflow

The discovery and preclinical development of a selective kinase inhibitor like this compound typically follows a structured workflow.

Caption: A typical workflow for the discovery and development of a kinase inhibitor.

Conclusion

This compound is a potent and selective inhibitor of FGFR3 with promising activity in both biochemical and cellular assays. Its high selectivity for FGFR3 over other isoforms suggests a potential for a favorable therapeutic window. Further preclinical and clinical studies would be necessary to fully elucidate its therapeutic potential in FGFR3-driven cancers and other diseases.

References

Fgfr3-IN-5: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2446664-72-6

This in-depth technical guide provides comprehensive information on Fgfr3-IN-5, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FGFR3 signaling pathway.

Core Product Information

This compound is a small molecule inhibitor with high affinity and selectivity for FGFR3, a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, most notably bladder cancer.[1][2] Its ability to selectively block FGFR3 signaling makes it a valuable tool for preclinical research and a potential candidate for further drug development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2446664-72-6 | [3] |

| Molecular Formula | C₂₄H₂₄FN₇O₃ | MedChemExpress |

| Molecular Weight | 477.49 g/mol | MedChemExpress |

| Purity | >99% (typical) | [4] |

| Appearance | Crystalline solid | N/A |

Solubility and Storage

| Solvent | Solubility | Notes |

| DMSO | ≥ 50 mg/mL | Stock solutions |

| In vivo formulation 1 | 5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication. |

| In vivo formulation 2 | 5 mg/mL | 10% DMSO, 90% Corn Oil. Requires sonication. |

Storage: Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3]

Biological Activity and Selectivity

This compound demonstrates potent and selective inhibition of FGFR family kinases. The inhibitory activity has been characterized in both biochemical and cellular assays.

Biochemical Kinase Inhibition

| Target Kinase | IC₅₀ (nM) |

| FGFR3 | 3 |

| FGFR2 | 44 |

| FGFR1 | 289 |

Data from MedChemExpress product information.[4]

Cellular FGFR Phosphorylation Inhibition

| Target in Cells | IC₅₀ (nM) | Cell Line |

| FGFR3 | 8 | HEK-293 |

| FGFR1 | 59 | HEK-293 |

Data from MedChemExpress product information.[4]

Mechanism of Action and Signaling Pathways

FGFR3 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways are crucial for cell proliferation, differentiation, and survival.[5] Dysregulation of FGFR3 signaling, through mutations, fusions, or amplifications, is a known driver in several cancers.[1] this compound exerts its effect by competitively binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream pathways.

The primary signaling cascades initiated by FGFR3 include:

-

RAS-MAPK Pathway: Mediates cell proliferation.

-

PI3K-AKT Pathway: Promotes cell survival and growth.

-

PLCγ Pathway: Influences cell motility and calcium signaling.

-

STAT Pathway: Involved in cell survival and differentiation.

Figure 1: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific, detailed synthesis and experimental protocols for this compound are not publicly available, this section outlines representative methodologies for the characterization of such an inhibitor.

Biochemical Kinase Assay (Representative Protocol)

A common method for determining the IC₅₀ of a kinase inhibitor is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Objective: To measure the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human FGFR3 kinase domain.

-

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate.

-

This compound serially diluted in DMSO.

-

ATP solution.

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

Procedure:

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of serially diluted this compound or DMSO (vehicle control).

-

Add 2 µL of a solution containing the FGFR3 enzyme.

-

Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Cellular Phosphorylation Assay (Representative Protocol)

Western blotting is a standard technique to assess the inhibition of receptor phosphorylation in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation of FGFR3 and its downstream effectors (e.g., ERK, AKT) in a relevant cell line.

Materials:

-

A human cancer cell line with known FGFR3 activation (e.g., a bladder cancer cell line with an activating FGFR3 mutation).

-

This compound.

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against phospho-FGFR3, total FGFR3, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a ligand (e.g., FGF2) for 10-15 minutes, if the cell line does not have a constitutively active mutant.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting:

-

Determine protein concentration of the lysates (e.g., using a BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Wash and apply ECL substrate.

-

-

Data Analysis:

-

Image the blot using a chemiluminescence detection system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Experimental and Logical Workflows

The characterization of a selective kinase inhibitor like this compound typically follows a structured workflow, from initial screening to cellular validation.

Figure 2: A representative experimental workflow for the characterization of an FGFR inhibitor.

Conclusion

This compound is a valuable research tool for investigating the roles of FGFR3 in health and disease. Its high potency and selectivity make it a strong candidate for preclinical studies targeting FGFR3-driven cancers. This guide provides a foundational understanding of its properties and the methodologies for its investigation, serving as a resource for the scientific community engaged in cancer research and drug discovery. Further studies are warranted to explore its therapeutic potential in relevant in vivo models.

References

- 1. A Novel FGFR3 Splice Variant Preferentially Expressed in African American Prostate Cancer Drives Aggressive Phenotypes and Docetaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Fibroblast Growth Factor Receptor 3 (FGFR3) as a Protein Receptor for Botulinum Neurotoxin Serotype A (BoNT/A) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. promega.com [promega.com]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

Role of FGFR3 signaling in tumorigenesis

An In-depth Technical Guide to the Role of FGFR3 Signaling in Tumorigenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in normal physiological processes, including bone development and tissue homeostasis.[1][2] However, aberrant activation of FGFR3 signaling has been identified as a potent oncogenic driver in a variety of human cancers.[3][4] Dysregulation occurs through several mechanisms, most notably activating point mutations, gene fusions, and gene amplification leading to overexpression. These alterations result in constitutive, ligand-independent activation of the kinase, driving downstream signaling pathways that promote cell proliferation, survival, and migration. This guide provides a comprehensive overview of the FGFR3 signaling pathway, the mechanisms of its dysregulation in cancer, its role in specific malignancies, current therapeutic strategies, and detailed experimental protocols for its study.

The Canonical FGFR3 Signaling Pathway

The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[5] Structurally, FGFR3 includes an extracellular domain with three immunoglobulin (Ig)-like domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[4][5]

The canonical activation cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to the extracellular domain, a process facilitated by heparan sulfate proteoglycans (HSPGs).[2][4][6] This binding event induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains.[4][7]

This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways critical for cellular function:[7][8]

-

RAS/MAPK Pathway: Activated FGFR3 recruits FRS2 (FGFR Substrate 2), which in turn recruits GRB2 and SOS, leading to the activation of RAS and the subsequent MAPK/ERK cascade. This pathway is a primary driver of cell proliferation.[7][9]

-

PI3K/AKT Pathway: The FRS2-GRB2 complex can also recruit GAB1, which activates Phosphoinositide 3-kinase (PI3K). PI3K then activates AKT, a key mediator of cell survival and apoptosis inhibition.[8][10]

-

JAK/STAT Pathway: FGFR3 activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, which translocate to the nucleus to regulate gene expression related to cell growth and differentiation.[8][11]

-

PLCγ Pathway: Phospholipase C gamma (PLCγ) can be directly activated by FGFR3, leading to the hydrolysis of PIP2 into IP3 and DAG. This results in increased intracellular calcium and activation of Protein Kinase C (PKC), influencing cell migration and proliferation.[7][10]

References

- 1. promega.com [promega.com]

- 2. Reactome | Signaling by FGFR3 [reactome.org]

- 3. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Role of FGFR3 in Urothelial Cell Carcinoma: Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FGFR3 - My Cancer Genome [mycancergenome.org]

- 9. Activated fibroblast growth factor receptor 3 is an oncogene that contributes to tumor progression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of FGFR3 actions in endocrine resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell responses to FGFR3 signalling: growth, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Fgfr3-IN-5: A Potent and Selective FGFR3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic physicochemical properties, mechanism of action, and relevant experimental data for Fgfr3-IN-5, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Physicochemical Properties

This compound is a small molecule inhibitor with the following key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄FN₇O | [1] |

| Molecular Weight | 477.49 g/mol | [1] |

| CAS Number | 2446664-72-6 | [1] |

| Appearance | Solid | [1] |

| Purity | 99.16% | [1] |

| Solubility | DMSO: ≥ 50 mg/mL | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of FGFR3. Aberrant FGFR3 signaling, driven by mutations, fusions, or overexpression, is a key oncogenic driver in various cancers, particularly bladder cancer.[2][3] FGFR3 activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[4] By blocking the ATP-binding site of the FGFR3 kinase domain, this compound prevents receptor autophosphorylation and the subsequent activation of these downstream pathways, thereby inhibiting tumor growth.

Below is a diagram illustrating the FGFR3 signaling pathway and the point of intervention for this compound.

In Vitro Activity

This compound has demonstrated potent and selective inhibition of FGFR family kinases in biochemical assays.

| Target Kinase | IC₅₀ (nM) | Reference |

| FGFR3 | 3 | [1] |

| FGFR2 | 44 | [1] |

| FGFR1 | 289 | [1] |

In a cell-based assay using HEK-293 cells, this compound was shown to inhibit the phosphorylation of FGFR3 and FGFR1.[1]

| Target | Cellular IC₅₀ (nM) | Cell Line | Assay Conditions | Reference |

| FGFR3 Phosphorylation | 8 | HEK-293 | 5 mM this compound, 1h incubation | [1] |

| FGFR1 Phosphorylation | 59 | HEK-293 | 5 mM this compound, 1h incubation | [1] |

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are representative methodologies for key assays used in the characterization of FGFR inhibitors.

Biochemical Kinase Inhibition Assay (Example Protocol)

This protocol is a generalized example based on common industry practices for determining the IC₅₀ of a kinase inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of FGFR3 kinase activity.

Materials:

-

Recombinant human FGFR3 kinase domain.

-

ATP (Adenosine triphosphate).

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT).[5]

-

This compound stock solution (in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.[5]

-

384-well plates.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed amount of recombinant FGFR3 kinase to each well of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[5]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step addition of reagents followed by luminescence reading.[5]

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Phosphorylation Assay (Example Protocol)

This protocol is a generalized example for assessing the inhibition of receptor phosphorylation in a cellular context.

Objective: To measure the ability of this compound to inhibit FGFR3 phosphorylation in a cellular context.

Materials:

-

A human cell line expressing FGFR3 (e.g., HEK-293, or a bladder cancer cell line like RT112).

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Fibroblast Growth Factor (FGF) ligand (e.g., FGF1 or FGF2) to stimulate the receptor.

-

Lysis buffer.

-

Antibodies: anti-phospho-FGFR3 and anti-total-FGFR3.

-

Western blotting reagents and equipment.

Procedure:

-

Seed the cells in multi-well plates and grow to a suitable confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal receptor activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 1 hour).[1]

-

Stimulate the cells with an FGF ligand for a short period (e.g., 15 minutes) to induce FGFR3 phosphorylation.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of phosphorylated and total FGFR3 by Western blotting using specific antibodies.

-

Quantify the band intensities and calculate the ratio of phosphorylated to total FGFR3 for each treatment condition to determine the inhibitory effect of this compound.

Drug Discovery and Development Workflow

The development of a selective kinase inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Conclusion

This compound is a potent and selective inhibitor of FGFR3 with promising in vitro activity. Its high selectivity for FGFR3 over other FGFR family members suggests a potential for a favorable therapeutic window. Further preclinical studies, including in vivo efficacy in relevant cancer models and comprehensive pharmacokinetic and toxicological profiling, are necessary to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 3. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers [mdpi.com]

- 4. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for Fgfr3-IN-5 in Bladder Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Aberrant FGFR3 signaling, driven by mutations, fusions, or overexpression, is a key oncogenic driver in a significant subset of bladder cancers.[4][5] These alterations lead to constitutive activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, promoting tumorigenesis.[6][7] Consequently, FGFR3 has emerged as a promising therapeutic target for bladder cancer.[1][4]

Fgfr3-IN-5 is a potent and highly selective inhibitor of FGFR3. Its selectivity for FGFR3 over other FGFR family members makes it a valuable tool for investigating the specific role of FGFR3 in bladder cancer and a potential candidate for targeted therapy. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in bladder cancer cell lines.

This compound: A Selective FGFR3 Inhibitor

This compound demonstrates potent and selective inhibition of FGFR3 kinase activity. In biochemical assays, it exhibits significantly higher potency against FGFR3 compared to other FGFR family members.[8]

Table 1: In Vitro Kinase Inhibitory Activity of this compound [8]

| Kinase | IC50 (nM) |

| FGFR3 | 3 |

| FGFR2 | 44 |

| FGFR1 | 289 |

In a cellular context, this compound effectively inhibits the phosphorylation of FGFR3.

Table 2: Cellular Inhibitory Activity of this compound in HEK-293 Cells [8]

| Target | IC50 (nM) |

| FGFR3 Phosphorylation | 8 |

| FGFR1 Phosphorylation | 59 |

Key Signaling Pathway

// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR3 [label="FGFR3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_FGFR3 [label="Phosphorylated\nFGFR3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fgfr3_IN_5 [label="this compound", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, color="#EA4335"];

// Edges FGF -> FGFR3 [label="Binds"]; FGFR3 -> P_FGFR3 [label="Dimerization &\nAutophosphorylation"]; P_FGFR3 -> GRB2_SOS; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation [label="Transcription\nFactor Activation"]; P_FGFR3 -> PI3K; PI3K -> AKT; AKT -> Proliferation; Fgfr3_IN_5 -> P_FGFR3 [arrowhead=tee, label="Inhibits", color="#EA4335"]; } mend Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Line Selection

The choice of bladder cancer cell lines is critical for studying the effects of an FGFR3 inhibitor. It is recommended to use cell lines with well-characterized FGFR3 alterations.

Table 3: Recommended Bladder Cancer Cell Lines

| Cell Line | FGFR3 Status | Recommended Use |

| 5637 | Wild-type FGFR3 overexpression | Investigating inhibitors targeting overexpressed receptors. |

| RT112 | FGFR3-TACC3 fusion | Studying inhibitors against constitutively active fusion proteins. |

| UM-UC-3 | Low/no FGFR3 expression | Negative control to demonstrate specificity of the inhibitor. |

| T24 | Wild-type FGFR3 | General bladder cancer cell line for baseline comparisons. |

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation and viability of bladder cancer cells.

Workflow:

Materials:

-

Bladder cancer cell lines (e.g., 5637, RT112, UM-UC-3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FGFR3 Signaling

This protocol assesses the effect of this compound on the phosphorylation of FGFR3 and its downstream targets, such as ERK.

Workflow:

Materials:

-

Bladder cancer cell lines

-

Complete growth medium and serum-free medium

-

This compound

-

Recombinant human FGF1 (optional, for stimulating FGFR3)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FGFR3, anti-FGFR3, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

(Optional) Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 2-4 hours.

-

(Optional) Stimulate the cells with FGF1 (e.g., 10 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the protein bands using an ECL reagent and an imaging system.

In Vitro Kinase Assay

This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant FGFR3. Commercial kits are available for this purpose.

Logical Relationship:

Materials:

-

Recombinant human FGFR3 kinase

-

Kinase assay buffer

-

ATP

-

FGFR3 peptide substrate (e.g., Poly(Glu, Tyr))

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure (based on ADP-Glo™ Assay):

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add this compound or vehicle control.

-

Add recombinant FGFR3 kinase to the wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for 1-2 hours.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Interpretation and Troubleshooting

-

Cell Viability Assay: A dose-dependent decrease in cell viability in FGFR3-dependent cell lines (5637, RT112) and minimal effect in FGFR3-low cells (UM-UC-3) would indicate specific on-target activity.

-

Western Blot: Successful inhibition should show a decrease in the phosphorylation of FGFR3 and ERK in response to this compound treatment, without affecting the total protein levels.

-

Kinase Assay: This assay provides a direct measure of the inhibitor's potency against the isolated enzyme, which should correlate with the biochemical IC50 values.

For troubleshooting, ensure proper cell health, accurate reagent concentrations, and appropriate incubation times. If unexpected results occur, verify the FGFR3 status of the cell lines and the activity of the recombinant kinase.

References

- 1. Role of FGFR3 in Urothelial Cell Carcinoma: Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 3. FGFR3 Kinase Enzyme System [promega.com]

- 4. biosb.com [biosb.com]

- 5. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Fgfr3-IN-5 Cell-Based Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR3 signaling, often due to mutations or overexpression, is implicated in various cancers, including multiple myeloma and bladder cancer, as well as in developmental disorders like achondroplasia.[1][2][3] Consequently, FGFR3 has emerged as a significant therapeutic target for the development of novel cancer therapies. Fgfr3-IN-5 is a potent and selective inhibitor of FGFR3 kinase activity. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cell-based assays, aiding in the evaluation of its therapeutic potential.

Mechanism of Action: FGFR3 Signaling

FGFR3 is activated upon binding of its fibroblast growth factor (FGF) ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and drive cellular processes such as proliferation and survival.[4] this compound exerts its inhibitory effect by competing with ATP for the binding site in the FGFR3 kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.

Key Signaling Pathways

dot graph FGFR3_Signaling_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR3 [label="FGFR3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="Dimerization & Autophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fgfr3_IN_5 [label="this compound", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR3 [color="#202124"]; FGFR3 -> P1 [color="#202124"]; P1 -> RAS [color="#202124"]; P1 -> PI3K [color="#202124"]; RAS -> RAF -> MEK -> ERK -> Proliferation [color="#34A853"]; PI3K -> AKT -> Proliferation [color="#EA4335"]; Fgfr3_IN_5 -> FGFR3 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; } caption: FGFR3 Signaling Pathway and Inhibition by this compound.

Data Presentation: Anti-proliferative Activity of FGFR3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FGFR3 inhibitors in different cancer cell lines, providing a comparative reference for the expected potency of this compound.

| Cell Line | Cancer Type | FGFR3 Status | Inhibitor | IC50 (nM) | Reference |

| KMS-11 | Multiple Myeloma | t(4;14) Translocation | PD173074 | ~15 | [5] |

| KMS-18 | Multiple Myeloma | t(4;14) Translocation | PD173074 | ~25 | [5] |

| OPM-2 | Multiple Myeloma | t(4;14) Translocation | PD173074 | ~20 | [5] |

| RT-112 | Bladder Cancer | FGFR3 Overexpression | Monoclonal Antibody | Inhibition Observed | [6] |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | Erdafitinib | Inhibition Observed | |

| KATO-III | Gastric Cancer | FGFR2 Amplification | Erdafitinib | Inhibition Observed |

Experimental Protocols

Two common and reliable methods for assessing cell proliferation are the MTT assay and the BrdU incorporation assay.

Experimental Workflow: Cell-Based Proliferation Assay

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#202124"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Seeding [label="Seed Cells in 96-well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation1 [label="Incubate (24h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with this compound\n(Varying Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate (48-72h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="Perform Proliferation Assay\n(MTT or BrdU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance/\nFluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(IC50 Calculation)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Seeding; Cell_Seeding -> Incubation1; Incubation1 -> Treatment; Treatment -> Incubation2; Incubation2 -> Assay; Assay -> Measurement; Measurement -> Analysis; Analysis -> End; } caption: General workflow for a cell-based proliferation assay.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

FGFR3-expressing cancer cell lines (e.g., KMS-11, RT-112)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: BrdU Cell Proliferation Assay

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into the newly synthesized DNA of proliferating cells.[10][11]

Materials:

-

FGFR3-expressing cancer cell lines (e.g., KMS-11, RT-112)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

Fixing/Denaturing Solution[10]

-

Anti-BrdU antibody (conjugated to HRP or a fluorophore)[10]

-

Substrate for the conjugated enzyme (e.g., TMB for HRP)[10]

-

Stop Solution[13]

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

BrdU Labeling:

-

After the 48-72 hour treatment period, add 10 µL of BrdU labeling reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.[13]

-

-

Fixation and DNA Denaturation:

-

Carefully remove the medium from the wells.

-

Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[13]

-

-

Immunodetection:

-

Remove the Fixing/Denaturing solution and wash the wells with wash buffer.

-

Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.[13]

-

Wash the wells multiple times with wash buffer.

-

If using an HRP-conjugated antibody, add 100 µL of the substrate solution and incubate until color develops. Add stop solution to terminate the reaction.

-

-

Data Acquisition:

-

Measure the absorbance (for HRP) or fluorescence (for fluorophore-conjugated antibodies) using a microplate reader.

-

-

Data Analysis:

-

Perform data analysis as described in the MTT assay protocol to determine the IC50 value of this compound.

-

Conclusion

These detailed protocols provide a robust framework for evaluating the anti-proliferative effects of this compound. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, facilitating the characterization of this novel FGFR3 inhibitor and its potential as a targeted cancer therapeutic. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line to ensure accurate and consistent results.

References

- 1. oncotarget.com [oncotarget.com]

- 2. FGFR3 has tumor suppressor properties in cells with epithelial phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-based targeting of FGFR3 in bladder carcinoma and t(4;14)-positive multiple myeloma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGFR3 signaling and function in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for In Vivo Administration of FGFR3 Inhibitors

Disclaimer: Specific in vivo dosing and administration protocols for a compound designated "Fgfr3-IN-5" are not publicly available. The following application notes and protocols have been developed based on published data for other potent and selective FGFR3 inhibitors, such as Dovitinib (TKI-258), PD173074, and Erdafitinib. These notes are intended to serve as a comprehensive guide for researchers and scientists in the field of drug development and oncology research.

Introduction

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR3 signaling, due to mutations, fusions, or overexpression, is a known driver in various cancers, including bladder cancer, multiple myeloma, and cervical cancer. Small molecule inhibitors targeting FGFR3 have emerged as a promising therapeutic strategy. This document provides detailed information on the dosing and administration of representative FGFR3 inhibitors for in vivo experiments, summarizing key quantitative data and providing standardized experimental protocols.

Data Presentation

Table 1: In Vivo Dosing and Administration of Representative FGFR3 Inhibitors

| Compound | Animal Model | Tumor Model | Administration Route | Dose | Dosing Schedule | Key Findings | Reference |

| Dovitinib (TKI-258) | Mice | LoVo or HT-29 human tumor xenografts | Oral | 70 mg/kg | Daily | Delayed tumor growth | [3] |

| Dovitinib (TKI-258) | Mice | KMS11 xenograft myeloma model | Oral | 10, 30, or 60 mg/kg | Daily | Dose-dependent inhibition of tumor growth | [4] |

| PD173074 | Mice | Angiogenesis model (FGF or VEGF induced) | Not specified | 1 or 2 mg/kg/day | Daily | Dose-dependent blockade of angiogenesis | [5][6][7] |

| PD173074 | Nude Mice | Mutant FGFR3-transfected NIH 3T3 cells | Not specified | Not specified | Not specified | Inhibition of in vivo tumor growth | [5][7] |

| Erdafitinib | Nude Mice | A549 xenograft mouse model | Intraperitoneal injection | 10 mg/kg/day | Daily for 21 days | Significant inhibition of tumor growth and volume | [8] |

| Erdafitinib | Rats | Not specified | Oral | 4 mg/kg | Single dose | Pharmacokinetic profiling | [9][10] |

| Erdafitinib | Dogs | Not specified | Oral | 0.25 mg/kg | Single dose | Pharmacokinetic profiling | [9][10] |

Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to FGFR3 induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several downstream signaling cascades that are crucial for cell proliferation and survival. The primary pathways activated by FGFR3 include the RAS-MAPK pathway, the PI3K-AKT pathway, the PLCγ pathway, and the JAK/STAT pathway.[11][12] Small molecule inhibitors of FGFR3 typically act by competing with ATP for binding to the kinase domain, thereby preventing receptor phosphorylation and subsequent downstream signaling.

Caption: FGFR3 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of an FGFR3 inhibitor using a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

- Culture a human cancer cell line with a known FGFR3 alteration (e.g., mutation or overexpression) in appropriate media.

- Harvest cells during the logarithmic growth phase.

- Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth Monitoring and Animal Grouping:

- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

- Calculate tumor volume using the formula: (Length x Width^2) / 2.

- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Preparation and Administration:

- Prepare the FGFR3 inhibitor formulation for the desired administration route (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a suitable solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[13]

- Administer the inhibitor or vehicle control to the respective groups according to the dosing schedule determined from pilot studies.

4. Efficacy and Toxicity Assessment:

- Continue to monitor tumor volume and body weight of the mice throughout the study.

- Observe the animals for any signs of toxicity.

- At the end of the study (defined by a predetermined tumor volume endpoint or time), euthanize the mice and excise the tumors.

- Measure the final tumor weight.

5. Pharmacodynamic Analysis (Optional):

- A subset of tumors can be collected at specific time points after the final dose to assess target engagement.

- Analyze tumor lysates by Western blotting to measure the phosphorylation levels of FGFR3 and downstream signaling proteins (e.g., p-ERK, p-AKT).

Protocol 2: Pharmacokinetic Study in Rodents

This protocol describes a basic pharmacokinetic study to determine the plasma concentration-time profile of an FGFR3 inhibitor after oral administration.

1. Animal Dosing:

- Fast the animals (e.g., rats or mice) overnight before dosing.

- Administer a single dose of the FGFR3 inhibitor via oral gavage.

2. Blood Sampling:

- Collect blood samples from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

- Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

3. Plasma Preparation and Storage:

- Centrifuge the blood samples to separate the plasma.

- Store the plasma samples at -80°C until analysis.

4. Bioanalysis:

- Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the FGFR3 inhibitor in plasma.

- Analyze the plasma samples to determine the drug concentration at each time point.

5. Pharmacokinetic Parameter Calculation:

- Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel FGFR3 inhibitor.

Caption: In vivo experimental workflow for an FGFR3 inhibitor.

References

- 1. Reactome | Signaling by FGFR3 [reactome.org]

- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 3. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and disposition in rats, dogs, and humans of erdafitinib, an orally administered potent pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Fgfr3-IN-5: Application in Studying Downstream Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR3 signaling is implicated in various cancers and developmental disorders. Fgfr3-IN-5 is a potent and selective inhibitor of FGFR3, making it a valuable tool for investigating the intricate downstream signaling cascades regulated by this receptor. These application notes provide detailed protocols and guidelines for utilizing this compound to study its impact on key signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways.

Quantitative Data

This compound exhibits high selectivity for FGFR3 over other FGFR family members. The following table summarizes the in vitro inhibitory activity of this compound.

| Target | IC50 (nM) | Reference |

| FGFR3 | 3 | [1] |

| FGFR2 | 44 | [1] |

| FGFR1 | 289 | [1] |

In cellular assays, this compound has been shown to effectively inhibit the phosphorylation of FGFR3.

| Assay | Cell Line | IC50 (nM) | Reference |

| FGFR3 Phosphorylation | HEK-293 | 8 | [1] |

| FGFR1 Phosphorylation | HEK-293 | 59 | [1] |

Signaling Pathways and Experimental Workflows

FGFR3 Downstream Signaling Pathways

Activation of FGFR3 initiates a cascade of intracellular signaling events. The primary pathways involved are the RAS-MAPK, PI3K-AKT, and STAT pathways. This compound can be used to dissect the contribution of FGFR3 activity to each of these cascades.

Experimental Workflow for Studying Downstream Signaling

A general workflow to investigate the effect of this compound on downstream signaling pathways is outlined below. This typically involves cell culture, treatment with the inhibitor, and subsequent analysis of key signaling proteins.

Experimental Protocols

Protocol 1: Western Blot Analysis of Downstream Signaling Pathways

This protocol describes how to assess the phosphorylation status of key proteins in the MAPK (ERK), PI3K-AKT (AKT), and STAT (STAT3) pathways following treatment with this compound.

Materials:

-

Cell line expressing FGFR3 (e.g., KMS-11, bladder cancer cell lines with FGFR3 mutations)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-FGFR3, anti-FGFR3, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 12-24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).

-

Optional: Stimulate cells with an appropriate FGF ligand (e.g., FGF1 or FGF9) for 15-30 minutes before lysis to induce FGFR3 activation.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize the intensity of phosphorylated proteins to the total protein levels.

-

Protocol 2: Cell Viability Assay

This protocol is to determine the effect of this compound on the viability of cancer cell lines with aberrant FGFR3 signaling.

Materials:

-

Cancer cell line with known FGFR3 alterations

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT or WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to attach overnight.

-

-

Treatment:

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in complete medium. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

-

Viability Measurement:

-

Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value.

-

Conclusion

This compound is a powerful and selective tool for elucidating the role of FGFR3 in various cellular processes. The protocols outlined above provide a framework for researchers to investigate the impact of this inhibitor on downstream signaling pathways and cellular phenotypes. By carefully designing and executing these experiments, scientists can gain valuable insights into the mechanisms of FGFR3-driven diseases and contribute to the development of novel therapeutic strategies.

References

Application Notes and Protocols for Cell Viability Assay with Fgfr3-IN-5 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Aberrant FGFR3 signaling, often due to mutations or gene amplifications, is implicated in the pathogenesis of various cancers, including bladder carcinoma, multiple myeloma, and cervical cancer, making it a compelling target for therapeutic intervention.[2][4][5] Fgfr3-IN-5 is a novel and potent small molecule inhibitor designed to selectively target the kinase activity of FGFR3, thereby impeding downstream signaling cascades and inhibiting the growth of FGFR3-dependent cancer cells.